Tert-butyl 4,4,4-trimethoxybutanoate
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Overview
Description
Tert-butyl 4,4,4-trimethoxybutanoate: is an organic compound with the molecular formula C11H22O5. It is a derivative of butanoic acid, where the hydrogen atoms on the fourth carbon are replaced by three methoxy groups, and the carboxyl group is esterified with a tert-butyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4,4,4-trimethoxybutanoate typically involves the esterification of 4,4,4-trimethoxybutanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion. The product is then purified by distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are mixed and passed through a heated reactor. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as ion-exchange resins can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4,4,4-trimethoxybutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4,4,4-trimethoxybutanoic acid and tert-butyl alcohol.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The methoxy groups can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid or sulfuric acid, while basic hydrolysis can be performed using sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.
Major Products Formed
Hydrolysis: 4,4,4-trimethoxybutanoic acid and tert-butyl alcohol.
Oxidation: Aldehydes or carboxylic acids derived from the oxidation of methoxy groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 4,4,4-trimethoxybutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester bonds.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of tert-butyl 4,4,4-trimethoxybutanoate primarily involves its hydrolysis to release 4,4,4-trimethoxybutanoic acid and tert-butyl alcohol. The ester bond is cleaved by the action of esterases or under acidic or basic conditions. The released 4,4,4-trimethoxybutanoic acid can then participate in various biochemical pathways, depending on the biological context .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-bromobutanoate: Similar in structure but contains a bromine atom instead of methoxy groups.
Tert-butyl 4-hydroxybutanoate: Contains a hydroxyl group instead of methoxy groups.
Tert-butyl 4-aminobutanoate: Contains an amino group instead of methoxy groups.
Uniqueness
Tert-butyl 4,4,4-trimethoxybutanoate is unique due to the presence of three methoxy groups on the fourth carbon, which imparts distinct chemical properties and reactivity
Properties
Molecular Formula |
C11H22O5 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
tert-butyl 4,4,4-trimethoxybutanoate |
InChI |
InChI=1S/C11H22O5/c1-10(2,3)16-9(12)7-8-11(13-4,14-5)15-6/h7-8H2,1-6H3 |
InChI Key |
UIJYAWWITTWOBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(OC)(OC)OC |
Origin of Product |
United States |
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